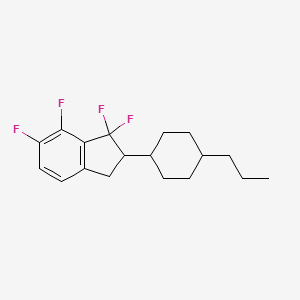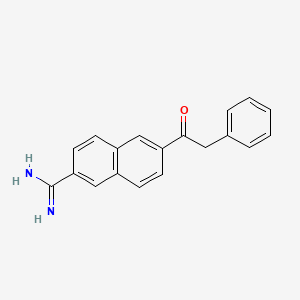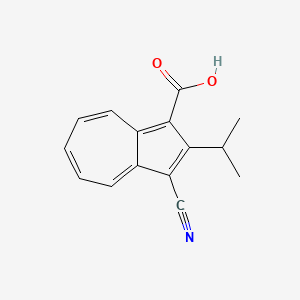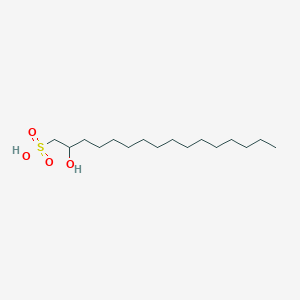
3-(Trifluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trifluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione is an organofluorine compound characterized by the presence of a trifluoromethyl group (-CF3) and an oxathiolane ring. The trifluoromethyl group is known for its significant electronegativity and ability to influence the chemical properties of the compound, making it valuable in various applications, particularly in pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of trifluoromethyltrimethylsilane with an appropriate oxathiolane precursor under the influence of a catalyst such as palladium or copper . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
化学反応の分析
Types of Reactions
3-(Trifluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted oxathiolane derivatives.
科学的研究の応用
3-(Trifluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic other functional groups while enhancing metabolic stability.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and antiviral drugs.
Industry: Utilized in the production of agrochemicals and materials science for its unique chemical properties.
作用機序
The mechanism of action of 3-(Trifluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
類似化合物との比較
Similar Compounds
Trifluoromethylsulfonyl Chloride: Another trifluoromethyl-containing compound used in organic synthesis.
Trifluoromethylbenzene: A simpler aromatic compound with a trifluoromethyl group.
Trifluoromethylpyridine: A heterocyclic compound with similar applications in pharmaceuticals and agrochemicals.
Uniqueness
3-(Trifluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione is unique due to its combination of the trifluoromethyl group and the oxathiolane ring, which imparts distinct chemical properties.
特性
CAS番号 |
652143-78-7 |
|---|---|
分子式 |
C4H5F3O3S |
分子量 |
190.14 g/mol |
IUPAC名 |
3-(trifluoromethyl)oxathiolane 2,2-dioxide |
InChI |
InChI=1S/C4H5F3O3S/c5-4(6,7)3-1-2-10-11(3,8)9/h3H,1-2H2 |
InChIキー |
OBRWJWXZWTYRJZ-UHFFFAOYSA-N |
正規SMILES |
C1COS(=O)(=O)C1C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide](/img/structure/B12528191.png)
![1,1'-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene](/img/structure/B12528196.png)
![Prop-2-en-1-yl 3-[(2-oxoethyl)amino]prop-2-enoate](/img/structure/B12528203.png)

![1,5,11-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene](/img/structure/B12528221.png)
![[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid](/img/structure/B12528230.png)
![4-[4-(4-Methylphenoxy)piperidin-1-yl]phenol](/img/structure/B12528234.png)
![[1,1'-Binaphthalene]-2-carboxaldehyde, 3,4-dihydro-2'-methyl-](/img/structure/B12528241.png)

![4-[3-(Methoxymethoxy)propoxy]butane-1,2,3-triol](/img/structure/B12528247.png)



